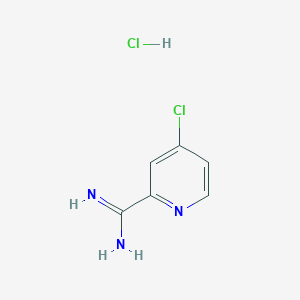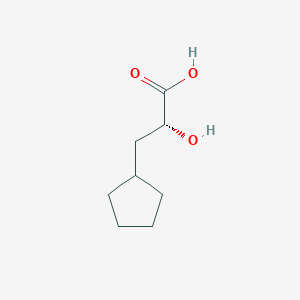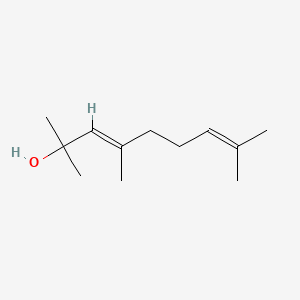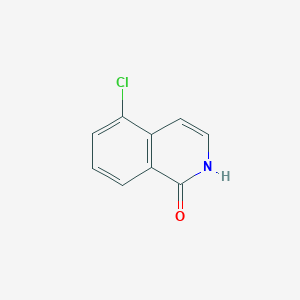
5-chloroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-Chloroisoquinolin-1(2H)-one, also known as 5-Cl-IQ, is an organic compound with the molecular formula C9H5ClNO. It is a member of the isoquinolyl family and is an important starting material for the synthesis of a variety of pharmaceuticals, including anxiolytics, anti-inflammatory agents, and anti-depressants. 5-Cl-IQ has been widely studied in the past two decades due to its unique structure and wide range of applications.
Wissenschaftliche Forschungsanwendungen
Chemosensing of Metal Ions
5-Chloro-8-methoxyquinoline, a compound related to 5-chloroisoquinolin-1(2H)-one, demonstrates a selective response to Cd^2+ ions, as evidenced by a significant increase in fluorescence. This characteristic suggests its potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Metal Ion Selectivity and Binding
Substituted 5-chloro-8-hydroxyquinoline (CHQ) ligands exhibit distinct metal ion selectivities. For instance, one ligand forms very stable complexes with Mg(2+), Ca(2+), Cu(2+), and Ni(2+) but not with alkali metal ions, indicating its relevance in applications like analytical determinations in dilute solutions and in the presence of other cations (Bordunov et al., 1996).
Antiviral Properties
Chloroquine, a 9-aminoquinoline and an analog of 5-chloroisoquinolin-1(2H)-one, has been studied for its antiviral properties against various viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, like suppressing the production of certain inflammatory cytokines, highlight its potential in managing viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Synthesis of Novel Compounds
1-chloro-5-nitroisoquinoline, synthesized from 1-chloroisoquinoline, has led to the development of novel acyl transfer catalysts. These new compounds, with their unique properties, contribute to the advancement in the field of organic synthesis (Chen Pei-ran, 2008).
PARP Inhibition for Disease Treatment
5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), derived from 1-chloroisoquinoline, shows efficacy in various models of diseases such as ischemic disorders, myocardial infarction, and arthritis. Its role in down-regulating NF-κB activity and the expression of cytokines and adhesion molecules, makes it valuable in studying the roles of PARPs in health and diseases (Threadgill, 2015).
Antimicrobial Activity
Novel compounds synthesized from 2-chloroquinolin-3-yl show promising antimicrobial effects against various bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents (Desai et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPXUYMHMNYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619522 | |
| Record name | 5-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloroisoquinolin-1(2H)-one | |
CAS RN |
24188-73-6 | |
| Record name | 5-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



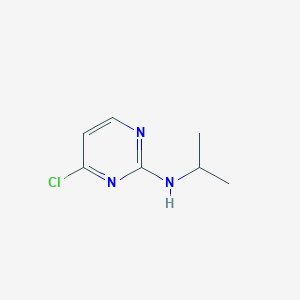
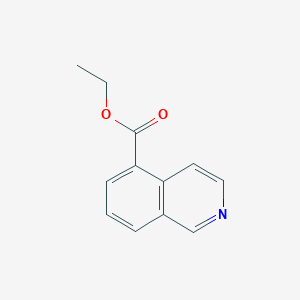
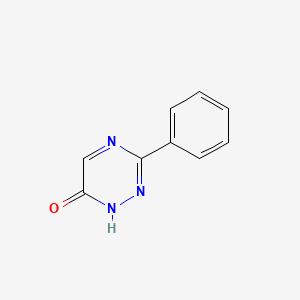
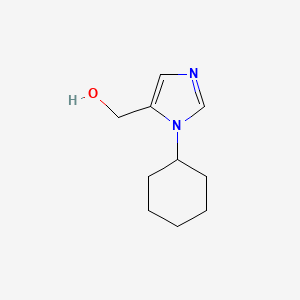
![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
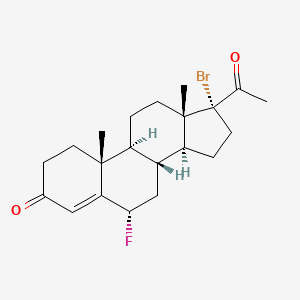
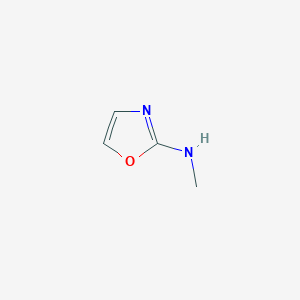
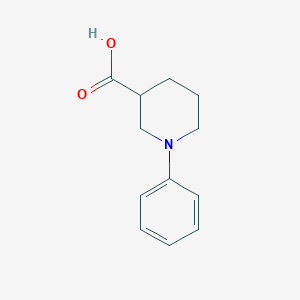
![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
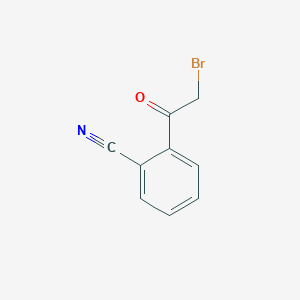
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
